

VU0361747: A Comparative Analysis of the First Selective M5 Negative Allosteric Modulator

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Compound of Interest				
Compound Name:	VU0361747			
Cat. No.:	B10771363	Get Quote		

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **VU0361747**'s selectivity profile against other compounds, supported by experimental data and detailed methodologies.

VU0361747, also known as ML375, represents a landmark achievement in muscarinic acetylcholine receptor (mAChR) pharmacology as the first potent, selective, and CNS penetrant M5 negative allosteric modulator (NAM).[1][2][3] Prior to its development, the study of M5 receptor function was hampered by a lack of selective tool compounds, with researchers relying on non-selective muscarinic ligands.[2] This guide will compare the selectivity profile of **VU0361747** with other relevant compounds, detail the experimental protocols used to determine its activity, and illustrate the M5 signaling pathway.

Selectivity Profile: A Head-to-Head Comparison

The selectivity of a compound for its intended target over other related targets is a critical factor in both research and therapeutic applications. The following table summarizes the selectivity profile of **VU0361747** (ML375) in comparison to a more recently developed M5 orthosteric antagonist, VU6019650, and the non-selective muscarinic antagonist, atropine.



Compound	Target Receptor	Mechanism of Action	Potency (IC50/Ki)	Selectivity over other mAChRs (M1- M4)
VU0361747 (ML375)	M5	Negative Allosteric Modulator (NAM)	hM5 IC50 = 300 nM rM5 IC50 = 790 nM[2][3]	>100-fold (hM1- M4 IC50s > 30 μM)[1][2][3]
VU6019650	M5	Orthosteric Antagonist	hM5 IC50 = 36 nM	>100-fold (selectivity against human M1-4)
Atropine	M1, M2, M3, M4, M5	Orthosteric Antagonist	Non-selective	Lacks significant selectivity

h = human, r = rat

Experimental Protocols

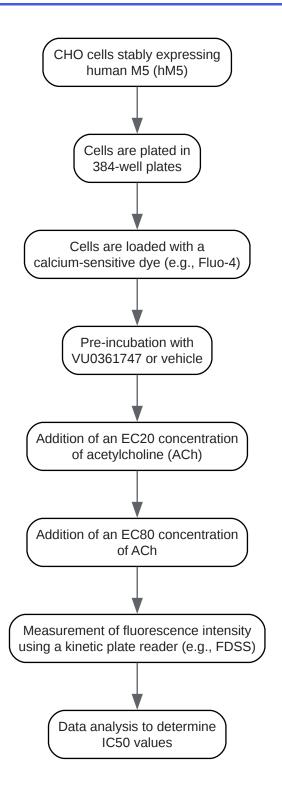
The determination of the potency and selectivity of compounds like **VU0361747** involves a series of well-defined experimental procedures.

Functional Assays (Calcium Mobilization)

A common method to assess the activity of M5 modulators is through a functional assay that measures changes in intracellular calcium concentration.

Workflow for Calcium Mobilization Assay:





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Calcium Mobilization Assay Workflow.

Detailed Methodology:



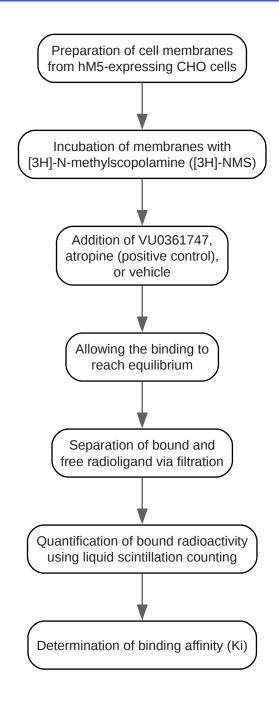
- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor are cultured under standard conditions.
- Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.
- Dye Loading: The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which allows for the detection of changes in intracellular calcium levels.
- Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., VU0361747) or a vehicle control for a specified period.
- Agonist Addition: An initial, sub-maximal concentration of acetylcholine (ACh), typically an EC20 (the concentration that elicits 20% of the maximal response), is added to the wells to stimulate the M5 receptors. This is followed by the addition of a higher concentration of ACh, such as an EC80.
- Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured in real-time using a kinetic plate reader.
- Data Analysis: The resulting data is used to generate concentration-response curves, from which the IC50 values (the concentration of the inhibitor that reduces the response by 50%) are calculated.

Radioligand Binding Assays

Radioligand binding assays are employed to determine if a compound binds to the orthosteric site (the same site as the endogenous ligand) or an allosteric site on the receptor.

Experimental Workflow for [3H]-NMS Binding Assay:





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Radioligand Binding Assay Workflow.

Detailed Methodology:

 Membrane Preparation: Cell membranes are prepared from CHO cells expressing the human M5 receptor.



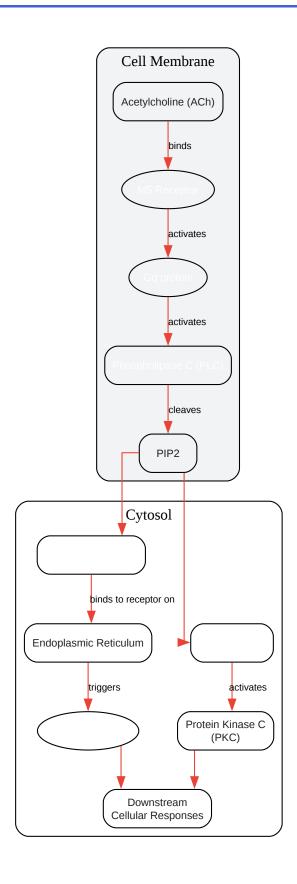
- Incubation: These membranes are incubated with a radiolabeled orthosteric antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), at a concentration near its dissociation constant (Kd).
- Compound Addition: The test compound (VU0361747), a known orthosteric competitor (like atropine), or a vehicle is added to the incubation mixture.
- Equilibration: The reaction is allowed to incubate until binding equilibrium is reached.
- Filtration: The mixture is then rapidly filtered to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The amount of radioactivity trapped on the filter, representing the bound [3H]-NMS, is measured using a scintillation counter.
- Data Analysis: A lack of displacement of [3H]-NMS by VU0361747, in contrast to the
 displacement by atropine, indicates that VU0361747 does not bind to the orthosteric site and
 is therefore an allosteric modulator.

M5 Receptor Signaling Pathway

The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist like acetylcholine, it initiates a specific intracellular signaling cascade.

M5 Receptor Signaling Cascade:





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M5 Receptor Gq Signaling Pathway.



Upon binding of acetylcholine, the M5 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of downstream cellular responses. A negative allosteric modulator like **VU0361747** binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine, thereby dampening this signaling cascade.

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